

Cyclo(his-pro) TFA as a TRH Metabolite: An In-depth Technical Guide

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Compound of Interest

Compound Name: Cyclo(his-pro) TFA

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclo(his-pro), also known as histidyl-proline diketopiperazine, is a cyclic dipeptide that has garnered significant interest in the scientific community. Structurally related to thyrotropin-releasing hormone (TRH), Cyclo(his-pro) is an endogenous metabolite formed from the cleavage of TRH.^[1] This guide provides a comprehensive technical overview of Cyclo(his-pro) trifluoroacetate (TFA), focusing on its biological activities as a TRH metabolite, with detailed experimental protocols, quantitative data, and visualizations of its signaling pathways. This document is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development. Cyclo(his-pro) is noted for its ability to cross the blood-brain barrier and its stability, making it an attractive therapeutic candidate.^[2] Its biological effects are multifaceted, including neuroprotective and anti-inflammatory properties.^{[3][4]}

Physicochemical Properties and Handling of Cyclo(his-pro) TFA

Cyclo(his-pro) is often supplied as a trifluoroacetate (TFA) salt, a common counterion resulting from the purification process using high-performance liquid chromatography (HPLC).^[2] The TFA salt form can influence the peptide's net weight, appearance, and solubility.^[2]

Storage and Stability: Lyophilized **Cyclo(his-pro) TFA** should be stored at or below -20°C.[2]
Stock solutions, once prepared, should be aliquoted and stored at -80°C for up to six months or at -20°C for up to one month to prevent degradation from repeated freeze-thaw cycles.[5]

Solubility: The TFA salt generally enhances the solubility of peptides in aqueous solutions.[2]

Quantitative Data Summary

The following tables summarize key quantitative data related to the biological activity and analytical detection of Cyclo(his-pro).

Parameter	Value	Target/System	Reference
IC ₅₀	~200 µM	GAPC1 (Glyceraldehyde-3-phosphate dehydrogenase)	[6]
1 nM	Inhibition of TNF-α production in LPS-stimulated BV-2 microglia (by PGE ₂)	[7]	
Binding Affinity (K _d)	~40 µM	GAPC1	[6]
Concentration	35-61 pmols/brain	Normal rat brain	[3]
829 ± 64 pg/mL	Normal human plasma (frozen immediately)	[1]	
Detection Limit	40 pg	Radioimmunoassay (RIA) in unextracted human plasma	[1]
10 pg	Radioimmunoassay (RIA) in rat brain perchloric acid extracts	[3]	

Table 1: Biological Activity and Detection Limits of Cyclo(his-pro)

Solvent	Solubility	Notes	Reference
Water	2.35 mg/mL (10.03 mM)	Sonication is recommended	[5]
DMSO	10 mM	Sonication is recommended	[5]
DMSO	100 mg/mL (251.04 mM)	For Cyclo(His-Phe) TFA, indicates high solubility of similar dipeptides in DMSO	[5]

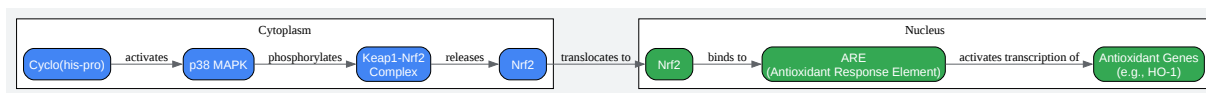
Table 2: Solubility of Cyclo(his-pro)

Signaling Pathways

Cyclo(his-pro) exerts its biological effects primarily through the modulation of the Nrf2 and NF- κ B signaling pathways.

Nrf2 Signaling Pathway

Cyclo(his-pro) is a known activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, which plays a crucial role in the cellular antioxidant response.[3][8] Under basal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Upon stimulation by Cyclo(his-pro), Nrf2 translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, including heme oxygenase-1 (HO-1), leading to their transcription. [1][2] This upregulation of antioxidant defenses contributes to the neuroprotective effects of Cyclo(his-pro).[8]

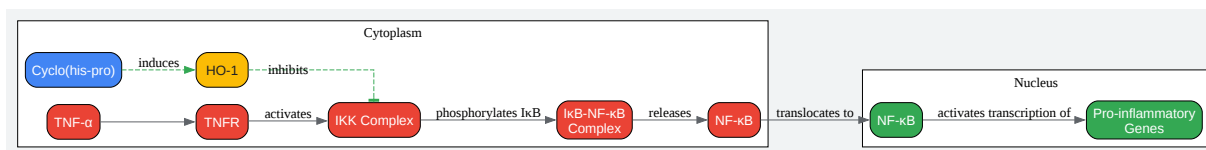


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Cyclo(his-pro) activation of the Nrf2 signaling pathway.

NF-κB Signaling Pathway

Cyclo(his-pro) has been shown to inhibit the pro-inflammatory Nuclear Factor-kappa B (NF-κB) signaling pathway.[3][4] The activation of NF-κB is a central event in inflammation, leading to the transcription of pro-inflammatory genes. In its inactive state, NF-κB is sequestered in the cytoplasm by the inhibitor of κB (IκB). Pro-inflammatory stimuli, such as TNF-α, lead to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and initiate transcription. Cyclo(his-pro) inhibits the nuclear accumulation of NF-κB, an effect that is mediated by its activation of the Nrf2/HO-1 pathway.[3]



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Inhibitory effect of Cyclo(his-pro) on the NF-κB signaling pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of Cyclo(his-pro).

Quantification of Cyclo(his-pro) in Plasma by UPLC-MS/MS

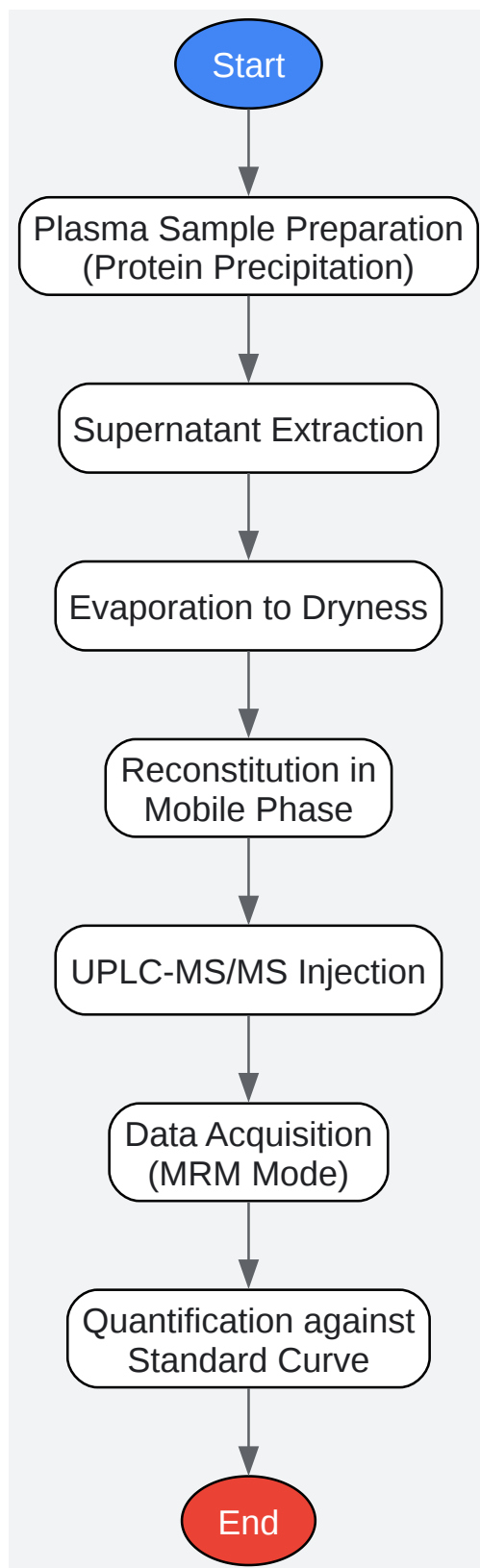
This protocol describes a general method for the sensitive quantification of Cyclo(his-pro) in plasma samples.

1. Sample Preparation: a. Thaw frozen plasma samples on ice. b. To 100 μ L of plasma, add 400 μ L of ice-cold methanol containing an appropriate internal standard (e.g., a stable isotope-labeled Cyclo(his-pro)). c. Vortex for 1 minute to precipitate proteins. d. Centrifuge at 14,000 x g for 10 minutes at 4°C. e. Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen. f. Reconstitute the dried extract in 100 μ L of the initial mobile phase.

2. UPLC-MS/MS Conditions:

- UPLC System: A high-performance UPLC system.
- Column: A suitable reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.7 μ m).
- Mobile Phase A: 0.1% formic acid in water.
- Mobile Phase B: 0.1% formic acid in acetonitrile.
- Gradient: A linear gradient from 5% to 95% mobile phase B over several minutes.
- Flow Rate: 0.3 mL/min.
- Injection Volume: 5-10 μ L.
- Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
- Ionization Mode: Positive ion mode.
- MRM Transitions: Monitor specific precursor-to-product ion transitions for Cyclo(his-pro) and the internal standard.

3. Data Analysis: a. Generate a standard curve using known concentrations of **Cyclo(his-pro) TFA**. b. Quantify the concentration of Cyclo(his-pro) in the plasma samples by interpolating their peak area ratios (analyte/internal standard) against the standard curve.



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Workflow for UPLC-MS/MS quantification of Cyclo(his-pro).

In Vitro Anti-Inflammatory Assay in BV-2 Microglial Cells

This protocol outlines a cell-based assay to evaluate the anti-inflammatory effects of **Cyclo(his-pro) TFA**.

1. Cell Culture: a. Culture BV-2 microglial cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator. b. Seed cells in 24-well plates at an appropriate density and allow them to adhere overnight.
2. Treatment: a. Prepare a stock solution of **Cyclo(his-pro) TFA** in sterile water or DMSO.^[5] b. Pre-treat the cells with various concentrations of **Cyclo(his-pro) TFA** for 1-2 hours. c. Stimulate the cells with lipopolysaccharide (LPS) (e.g., 100 ng/mL) to induce an inflammatory response. Include a vehicle-treated control group.
3. Measurement of Inflammatory Markers: a. After a suitable incubation period (e.g., 24 hours), collect the cell culture supernatant. b. Measure the levels of pro-inflammatory cytokines, such as TNF- α and IL-6, in the supernatant using an enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions. c. Alternatively, measure nitric oxide (NO) production using the Griess reagent.
4. Data Analysis: a. Calculate the percentage inhibition of cytokine or NO production by **Cyclo(his-pro) TFA** compared to the LPS-stimulated control. b. Determine the IC₅₀ value of **Cyclo(his-pro) TFA** for the inhibition of the inflammatory response.

In Vitro TRH Degradation Assay

This protocol provides a method to assess the enzymatic conversion of TRH to its metabolites, including Cyclo(his-pro).^[9]

1. Reaction Setup: a. Prepare a reaction buffer (e.g., phosphate-buffered saline, pH 7.4). b. In a microcentrifuge tube, combine the reaction buffer, a source of TRH-degrading enzymes (e.g., serum or brain homogenate), and a known concentration of TRH. c. Initiate the reaction by placing the tubes in a 37°C water bath.
2. Time Course and Termination: a. At various time points (e.g., 0, 15, 30, 60, 120 minutes), stop the reaction by adding an equal volume of ice-cold methanol or by heat inactivation.

3. Analysis of Metabolites: a. Centrifuge the terminated reactions to pellet precipitated proteins.
b. Analyze the supernatant for the presence of TRH and its metabolites, including Cyclo(his-pro), using UPLC-MS/MS as described previously.
4. Data Analysis: a. Quantify the concentrations of TRH and Cyclo(his-pro) at each time point.
b. Calculate the rate of TRH degradation and the rate of Cyclo(his-pro) formation.

Conclusion

Cyclo(his-pro) TFA, as a stable and blood-brain barrier-permeable metabolite of TRH, demonstrates significant potential as a therapeutic agent, particularly in the context of neurodegenerative and inflammatory diseases. Its mechanism of action, involving the modulation of the Nrf2 and NF- κ B signaling pathways, provides a solid basis for its observed cytoprotective and anti-inflammatory effects. The experimental protocols and quantitative data presented in this guide offer a valuable resource for researchers seeking to further investigate the pharmacological properties of this intriguing cyclic dipeptide. Continued research into the specific molecular targets and clinical efficacy of Cyclo(his-pro) is warranted to fully elucidate its therapeutic potential.

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